

AF-DX 384: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AF-DX-384

Cat. No.: B1662581

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This in-depth guide provides a comprehensive technical overview of AF-DX 384, a pivotal antagonist for muscarinic acetylcholine receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical architecture, pharmacological properties, and its application in experimental settings, offering a synthesized perspective grounded in established scientific literature.

Introduction: The Significance of Muscarinic Receptor Antagonism

The cholinergic system, and specifically muscarinic acetylcholine receptors (mAChRs), represents a critical nexus in the regulation of a vast array of physiological and pathophysiological processes. These G protein-coupled receptors are integral to functions ranging from cognitive processes and motor control to autonomic regulation. The development of selective antagonists for mAChR subtypes has been instrumental in dissecting the specific roles of these receptors and holds significant therapeutic potential for a variety of disorders. AF-DX 384 has emerged as a key pharmacological tool in this endeavor, offering notable selectivity for M2 and M4 receptor subtypes. This guide will explore the multifaceted nature of AF-DX 384, providing the technical foundation necessary for its effective utilization in research.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical nature is fundamental to its application in research. This section details the structural and physical characteristics of AF-DX 384.

Chemical Structure

AF-DX 384, a pyridobenzodiazepine derivative, possesses a complex molecular architecture that dictates its interaction with target receptors.[1]

- IUPAC Name: N-[2-[(2R)-2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1][2]benzodiazepine-11-carboxamide[1]
- Synonyms: AFDX-384, BIBN-161[1][3]
- Chemical Formula: C₂₇H₃₈N₆O₂[3]
- Molecular Weight: 478.64 g/mol [3]

The structure of AF-DX 384 features a tricyclic benzodiazepine core, a piperidine ring, and a dipropylamino group, all of which contribute to its binding affinity and selectivity.

Physicochemical Data Summary

A summary of the key physicochemical properties of AF-DX 384 is presented in the table below, providing essential information for its handling and formulation in experimental settings.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₈ N ₆ O ₂	[3]
Molecular Weight	478.64 g/mol	[3]
CAS Number	118290-27-0	[3]
SMILES	CCCN(CCC)C[C@H]1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4	[1]
InChIKey	MZDYABXXPZNUCT-OAQYLSRUSA-N	[3]
Solubility	Soluble to 50 mM in DMSO and to 10 mM in ethanol.[4]	[4]
Storage	Store at room temperature.[4]	[4]

Pharmacological Profile: A Selective Muscarinic Antagonist

The utility of AF-DX 384 as a research tool is primarily defined by its pharmacological profile, particularly its selectivity for specific muscarinic receptor subtypes.

Mechanism of Action

AF-DX 384 functions as a competitive antagonist at muscarinic acetylcholine receptors.^[3] This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby blocking its downstream signaling. Its selectivity for M2 and M4 subtypes makes it invaluable for studying the distinct physiological roles of these receptors.^{[3][5]}

Receptor Binding Affinity

The binding affinity of AF-DX 384 for the five human muscarinic receptor subtypes (M1-M5) has been well-characterized, demonstrating its preference for M2 and M4 receptors.

Receptor Subtype	pK _i	K _i (nM)	Source
M1	7.51	30.9	^{[4][6]}
M2	8.22	6.03	^{[4][5][6]}
M3	7.18	66.07	^{[4][6]}
M4	8.00	10	^{[4][5][6]}
M5	6.27	537.03	^{[4][6]}

The (R)-(-) isomer of AF-DX 384 has been shown to have a 23-fold higher affinity for M2 receptors compared to its (S)-(+) enantiomer, highlighting the stereospecificity of its interaction.^[2]

In Vivo Effects and Applications

AF-DX 384 has been instrumental in elucidating the roles of M2 and M4 receptors in various physiological and pathological contexts. Its primary applications include:

- **Neuroscience Research:** Used to map the distribution of M2 and M4 receptors in the brain and to investigate their involvement in cognitive functions and neuropsychiatric disorders like dementia and schizophrenia.[3] In animal models, AF-DX 384 has been shown to reverse cognitive deficits in novel object recognition and passive avoidance tasks in aged rats and in young rats with scopolamine-induced impairments.[5][7]
- **Cardiovascular Research:** Due to the high expression of M2 receptors in the heart, AF-DX 384 has been used to study cardiac function.[8][9] However, its utility for in vivo brain studies can be limited by low blood-brain barrier permeability and the presence of labeled metabolites in the central nervous system.[8]

Experimental Protocols and Methodologies

The successful application of AF-DX 384 in research necessitates robust and well-defined experimental protocols. This section provides a foundational methodology for a common application: radioligand binding assays.

Radioligand Binding Assay for M2 Receptor Characterization

This protocol outlines a general procedure for using radiolabeled AF-DX 384 (e.g., [³H]AF-DX 384) to characterize M2 muscarinic receptors in brain tissue homogenates.

Objective: To determine the binding affinity (K_d) and receptor density (B_{max}) of [³H]AF-DX 384 for M2 receptors.

Materials:

- [³H]AF-DX 384 (specific activity will vary)
- Brain tissue expressing M2 receptors (e.g., rat brainstem)[10]
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., 1 μ M atropine)
- Glass fiber filters

- Scintillation vials and cocktail
- Liquid scintillation counter

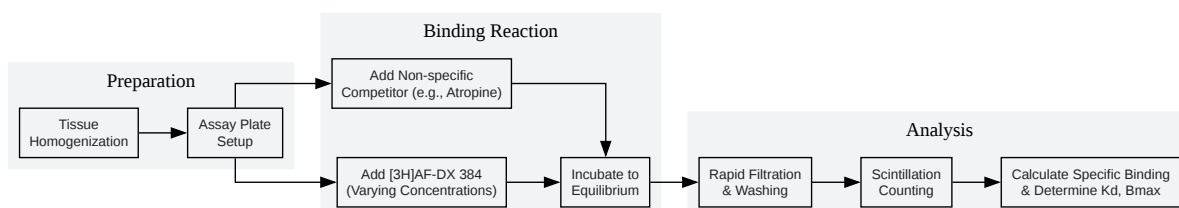
Protocol:

- Tissue Preparation: Homogenize the brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to the desired protein concentration.
- Assay Setup: In a series of tubes, add a constant amount of tissue homogenate.
- Saturation Binding: To determine K_d and B_{max} , add increasing concentrations of [3H]AF-DX 384 to the tubes.
- Non-specific Binding: For each concentration of radioligand, prepare a parallel set of tubes containing an excess of a non-specific competitor (e.g., atropine) to determine non-specific binding.
- Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
- Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the K_d and B_{max} values.

Causality Behind Experimental Choices: The use of a non-specific competitor is crucial to distinguish between the radioligand binding to the target receptor and its non-specific association with other cellular components. Saturation binding experiments are essential for quantifying the key parameters of receptor affinity and density.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay.

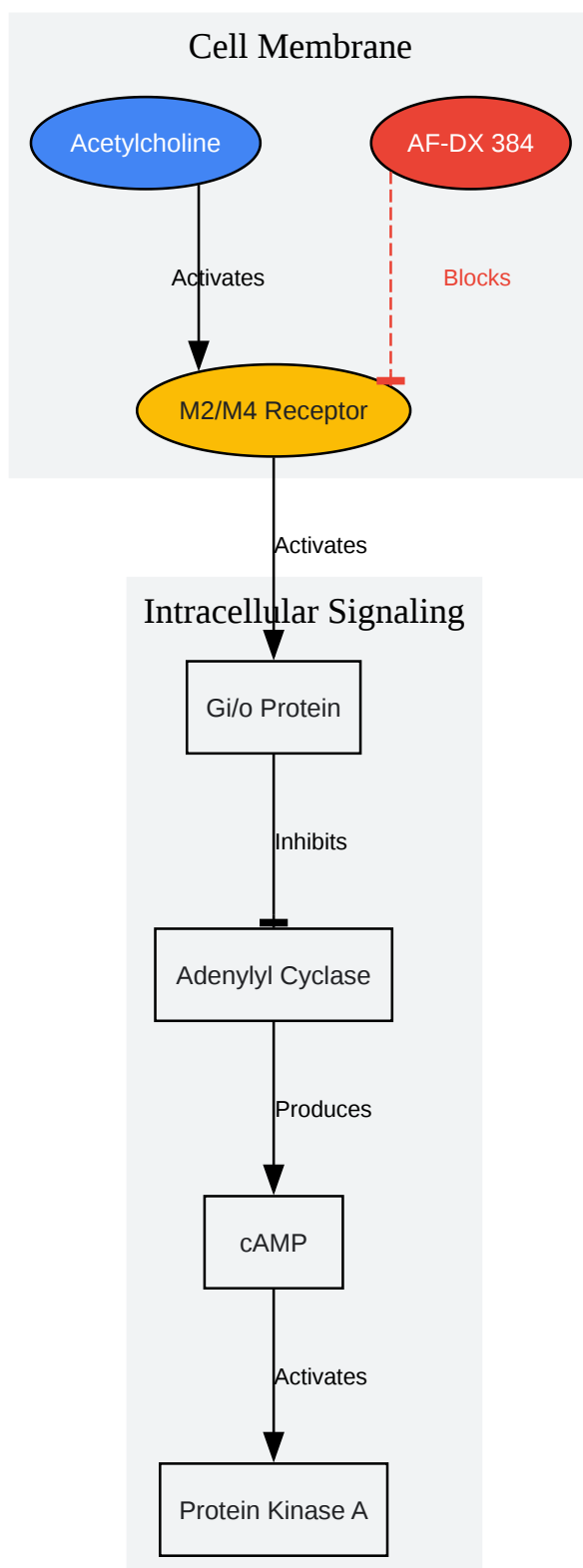


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Caption: Workflow for a radioligand binding assay using [3H]AF-DX 384.

Signaling Pathway Context: Muscarinic Receptor Antagonism

AF-DX 384, by blocking M2 and M4 receptors, modulates specific intracellular signaling cascades. M2 and M4 receptors typically couple to G_{i/o} proteins.



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